molecular formula C20H16N4O3S B307658 4-[3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid

4-[3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid

Numéro de catalogue B307658
Poids moléculaire: 392.4 g/mol
Clé InChI: MHEVBUWRBHZQBI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid, also known as ATB-346, is a novel compound that has been developed as a potential therapeutic agent for the treatment of various inflammatory conditions. It is a non-steroidal anti-inflammatory drug (NSAID) that has been designed to reduce the gastrointestinal (GI) toxicity associated with traditional NSAIDs.

Mécanisme D'action

4-[3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid works by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that mediate pain and inflammation. Unlike traditional NSAIDs, 4-[3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid does not inhibit the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the GI tract.
Biochemical and Physiological Effects:
4-[3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid has been shown to have a number of biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines and chemokines, and increases the production of anti-inflammatory cytokines. Additionally, 4-[3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid has been shown to reduce the production of reactive oxygen species and to increase the expression of antioxidant enzymes.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 4-[3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid in lab experiments is its superior safety profile compared to traditional NSAIDs. This allows for higher doses to be used without causing adverse effects. Additionally, 4-[3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid has been shown to be effective in reducing pain and inflammation in various animal models of disease.
One limitation of using 4-[3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the cost of 4-[3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid may be prohibitive for some researchers.

Orientations Futures

There are several potential future directions for research on 4-[3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid. One area of interest is the potential use of 4-[3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid as a treatment for chronic pain conditions, such as neuropathic pain. Additionally, further research is needed to determine the optimal dosing and administration of 4-[3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid in various disease models. Finally, there is potential for the development of new formulations of 4-[3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid with improved solubility and bioavailability.

Méthodes De Synthèse

The synthesis of 4-[3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid involves the reaction of 3-mercapto-1-propanol with 2-bromo-4-(2-hydroxyethoxy)benzoic acid to form an intermediate compound. This intermediate is then reacted with 3-amino-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-8(5H)-one to form the final product, 4-[3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid.

Applications De Recherche Scientifique

4-[3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid has been extensively studied in preclinical models of inflammation and pain. It has been shown to be effective in reducing pain and inflammation in various animal models of arthritis, colitis, and neuropathic pain. Additionally, 4-[3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid has been shown to have a superior safety profile compared to traditional NSAIDs, with reduced GI toxicity and no adverse effects on renal function.

Propriétés

Nom du produit

4-[3-(Allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid

Formule moléculaire

C20H16N4O3S

Poids moléculaire

392.4 g/mol

Nom IUPAC

4-(3-prop-2-enylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)benzoic acid

InChI

InChI=1S/C20H16N4O3S/c1-2-11-28-20-22-18-16(23-24-20)14-5-3-4-6-15(14)21-17(27-18)12-7-9-13(10-8-12)19(25)26/h2-10,17,21H,1,11H2,(H,25,26)

Clé InChI

MHEVBUWRBHZQBI-UHFFFAOYSA-N

SMILES

C=CCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC=C(C=C4)C(=O)O)N=N1

SMILES canonique

C=CCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC=C(C=C4)C(=O)O)N=N1

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.